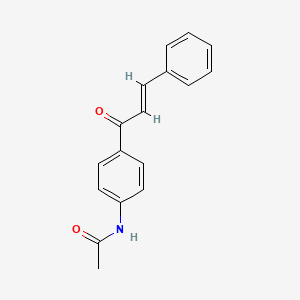

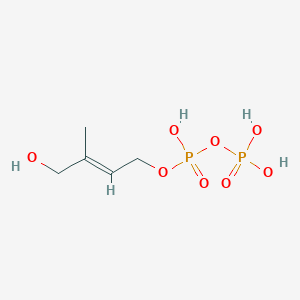

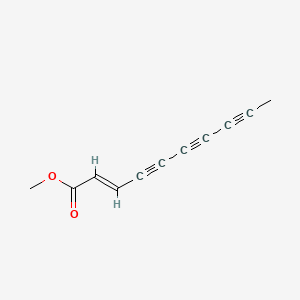

5-Methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide

概要

説明

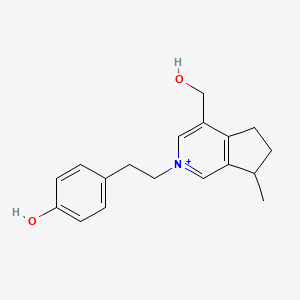

PD 144795は、パーケ・デイビス社によって最初に開発された小分子薬です。血管細胞接着分子1(VCAM1)の阻害剤としての役割で知られています。この化合物は、様々な炎症性疾患やヒト免疫不全ウイルス(HIV)感染症の治療において大きな可能性を示しています .

準備方法

PD 144795の合成には、ベンゾチオフェン誘導体の調製が含まれます反応条件は一般的に、目的の生成物の生成を促進するために、有機溶媒と触媒を使用することを含みます .

化学反応の分析

PD 144795は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は酸化されてスルホキシドやスルホンを生成することができます。

還元: 還元反応により、化合物は酸化された形態から元の状態に戻すことができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります .

科学研究への応用

PD 144795は、以下の科学研究への応用について広く研究されてきました。

化学: ベンゾチオフェン誘導体の反応性を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、VCAM1の細胞接着と炎症における役割を調査するために使用されてきました。

医学: PD 144795は、VCAM1やその他の分子標的の活性を阻害することにより、炎症性疾患やHIV感染症の治療に有望な結果を示しています。

科学的研究の応用

PD 144795 has been extensively studied for its scientific research applications, including:

Chemistry: It serves as a model compound for studying the reactivity of benzothiophene derivatives.

Biology: The compound has been used to investigate the role of VCAM1 in cellular adhesion and inflammation.

Medicine: PD 144795 has shown promise in the treatment of inflammatory diseases and HIV infections by inhibiting the activity of VCAM1 and other molecular targets.

Industry: The compound’s anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents

作用機序

PD 144795は、白血球の内皮細胞への接着に関与する分子であるVCAM1の活性を阻害することにより効果を発揮します。この阻害は、炎症反応を軽減し、HIV転写に関与する特定の経路の活性化を防ぎます。この化合物は、T細胞の活性化に重要な役割を果たすホスファターゼであるカルシニューリンの活性も阻害します .

類似の化合物との比較

PD 144795は、PD 121871などの他のベンゾチオフェン誘導体と類似しています。両方の化合物は、抗炎症作用と抗HIV作用を示します。 PD 144795は、VCAM1とカルシニューリンを阻害する能力においてユニークであり、炎症反応とHIV転写のより強力な阻害剤となっています .

類似の化合物には以下のようなものがあります。

PD 121871: 抗炎症作用と抗HIV作用を持つ別のベンゾチオフェン誘導体。

シクロスポリンA: カルシニューリンも阻害しますが、VCAM1の特異的な阻害は欠如している免疫抑制剤

類似化合物との比較

PD 144795 is similar to other benzothiophene derivatives, such as PD 121871. Both compounds exhibit anti-inflammatory and anti-HIV properties. PD 144795 is unique in its ability to inhibit VCAM1 and calcineurin, making it a more potent inhibitor of inflammatory responses and HIV transcription .

Similar compounds include:

PD 121871: Another benzothiophene derivative with anti-inflammatory and anti-HIV properties.

Cyclosporin A: An immunosuppressant that also inhibits calcineurin but lacks the specific inhibition of VCAM1

特性

CAS番号 |

148550-96-3 |

|---|---|

分子式 |

C13H15NO4S |

分子量 |

281.33 g/mol |

IUPAC名 |

5-methoxy-1-oxo-3-propan-2-yloxy-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C13H15NO4S/c1-7(2)18-11-9-6-8(17-3)4-5-10(9)19(16)12(11)13(14)15/h4-7H,1-3H3,(H2,14,15) |

InChIキー |

VCBBOEAKKOXRTJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N |

正規SMILES |

CC(C)OC1=C(S(=O)C2=C1C=C(C=C2)OC)C(=O)N |

同義語 |

5-methoxy-3-(1-methylethoxy)benzo(b)thiophene-2-carboxamide-1-oxide PD 144795 PD-144795 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)